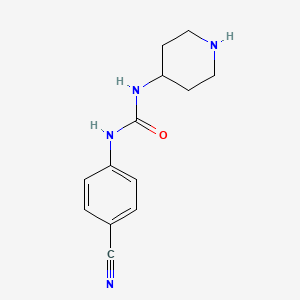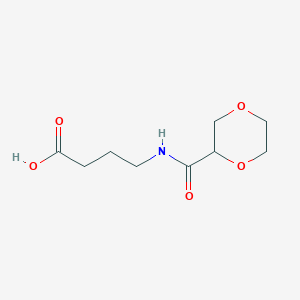
1-(4-Cyanophenyl)-3-piperidin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanophenyl)-3-piperidin-4-ylurea, also known as CP-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. CP-4 belongs to the class of piperidine-based compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons by activating the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess various biochemical and physiological effects. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea in lab experiments is its relatively easy synthesis method and high yield. 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for 1-(4-Cyanophenyl)-3-piperidin-4-ylurea research. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a neuroprotective agent. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as an anti-inflammatory agent. Additionally, the mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand its biological effects.
Synthesemethoden
The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 4-cyanobenzoyl chloride with piperidine-4-ylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. The yield of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is typically around 70-80%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12/h1-4,12,15H,5-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWDSXWDSGVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-piperidin-4-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)